molecular formula C9H11NO B048336 5-Ethyl-2-methylnicotinaldehyde CAS No. 123903-24-2

5-Ethyl-2-methylnicotinaldehyde

Cat. No.: B048336
CAS No.: 123903-24-2
M. Wt: 149.19 g/mol
InChI Key: FXPRMTBIIOISLD-UHFFFAOYSA-N
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Description

5-Ethyl-2-methylnicotinaldehyde is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position on the nicotinaldehyde ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylnicotinaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 5-ethyl-2-methylpyridine using nitric acid . This process typically requires controlled reaction conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, this compound is produced through the oxidation of 5-ethyl-2-methylpyridine. This method is favored due to its efficiency and scalability . The reaction is carried out in large reactors, with careful monitoring of reaction parameters to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products Formed

    Oxidation: Nicotinic acid derivatives.

    Reduction: 5-Ethyl-2-methylnicotinalcohol.

    Substitution: Various substituted nicotinaldehyde derivatives.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Comparison

5-Ethyl-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds. For example, 2-Amino-5-methylnicotinaldehyde has an amino group instead of an ethyl group, which can significantly alter its chemical properties and biological activities .

Properties

IUPAC Name

5-ethyl-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPRMTBIIOISLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N=C1)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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